molecular formula C10H23Cl2N3O B13487374 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride

Cat. No.: B13487374
M. Wt: 272.21 g/mol
InChI Key: YXMBPXKNOJMKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a diazepane ring and an acetamide group

Preparation Methods

The synthesis of 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 1,4-diazepane with isopropylamine and acetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often incorporating automated processes and stringent quality control measures.

Chemical Reactions Analysis

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the diazepane ring or acetamide group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, such as neurological disorders and infections.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The diazepane ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various physiological effects, such as sedation or anxiolysis. Additionally, the acetamide group may contribute to the compound’s overall pharmacological profile by enhancing its binding affinity to target receptors.

Comparison with Similar Compounds

2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride can be compared with other similar compounds, such as:

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Midazolam: A short-acting benzodiazepine commonly used for sedation and anesthesia.

Properties

Molecular Formula

C10H23Cl2N3O

Molecular Weight

272.21 g/mol

IUPAC Name

2-(1,4-diazepan-1-yl)-N-propan-2-ylacetamide;dihydrochloride

InChI

InChI=1S/C10H21N3O.2ClH/c1-9(2)12-10(14)8-13-6-3-4-11-5-7-13;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H

InChI Key

YXMBPXKNOJMKJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1CCCNCC1.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.